molecular formula C17H14N6O2S B460892 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE CAS No. 674806-66-7

8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE

Cat. No.: B460892
CAS No.: 674806-66-7
M. Wt: 366.4g/mol
InChI Key: IVPJRMPYUVDAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE is a complex heterocyclic compound that features a unique fusion of thiazole, pyridine, and pyrano structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiazolidinone with aldehydes, followed by a Michael addition reaction to form the desired pyrano[2,3-d]thiazole scaffold . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for higher yields and purity. This could involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

674806-66-7

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4g/mol

IUPAC Name

12-amino-4-(ethylamino)-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

InChI

InChI=1S/C17H14N6O2S/c1-2-21-17-23-15-13(26-17)12-11(16(24)22-15)10(8-4-3-5-20-7-8)9(6-18)14(19)25-12/h3-5,7,10H,2,19H2,1H3,(H2,21,22,23,24)

InChI Key

IVPJRMPYUVDAPH-UHFFFAOYSA-N

SMILES

CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2

Canonical SMILES

CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2

Origin of Product

United States

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